molecular formula C8H14ClN3 B2884251 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride CAS No. 1445951-88-1

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride

Cat. No.: B2884251
CAS No.: 1445951-88-1
M. Wt: 187.67
InChI Key: HWBDHPBZPKYDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research . This fused bicyclic system, incorporating imidazole and azepine rings, presents a complex, three-dimensional structure that is valuable for exploring novel chemical space. Such scaffolds are increasingly sought after to develop new therapeutic agents with unique binding properties and to move beyond traditional "flat" molecular architectures . Researchers can utilize this compound as a key synthetic intermediate or a core template for constructing diverse compound libraries. Its structure is particularly relevant for projects targeting nitrogen-containing heterocycles, which are prevalent in numerous pharmaceuticals and biologically active molecules . The application of multicomponent reactions (MCRs) and other advanced synthetic strategies to such scaffolds allows for the efficient generation of complex molecules from simpler building blocks, accelerating early-stage drug discovery efforts . Further investigation into its specific biological activity and mechanism of action is an active and promising area of scientific inquiry.

Properties

IUPAC Name

2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;/h9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBDHPBZPKYDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aluminum Chloride (AlCl₃)-Catalyzed Cyclization

In a method analogous to the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, AlCl₃ serves as a Lewis acid to facilitate the cyclization of ammonium chloride precursors. For instance, reacting [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃ in 1,2-dichlorobenzene at 125–130°C for 14–18 hours yields the azepine backbone. This approach achieves a volume efficiency of 5.68 L per kg of starting material, with the crude product isolated via solvent extraction and distillation.

Nitrosation-Mediated Ring Closure

An alternative route involves nitrosation using sodium nitrite in glacial acetic acid. As demonstrated in the synthesis of 1-methylhexahydroazepine derivatives, dissolving 4-(aminomethyl)-1-methylpiperidin-4-ol in acetic acid at 0°C, followed by slow addition of sodium nitrite, induces cyclization to form the azepine core. The product is extracted with dichloromethane (DCM) and crystallized with HCl-isopropanol, achieving an 87% yield.

An alternative strategy employs reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method, though not explicitly detailed in the cited patents, is inferred from analogous procedures for related azepines. The reaction proceeds in aqueous ethanol at pH 4–5, yielding the methylated product after neutralization and extraction.

Hydrochloride Salt Formation

Gas-Phase HCl Treatment

The free base of 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine is converted to its hydrochloride salt by bubbling HCl gas through a solution of the compound in ethyl acetate or isopropanol. Maintaining the water content in the solvent at 0.2–1% by weight ensures optimal crystallinity. The resulting precipitate is filtered and dried under vacuum, yielding a hemihydrate form with ≥98% enantiomeric excess when using L-(+)-tartaric acid as a resolving agent.

Crystallization from HCl-Isopropanol

Dissolving the free base in isopropanol and adding concentrated HCl at 45–60°C, followed by cooling to −5–10°C, produces high-purity hydrochloride crystals. This method achieves a recovery rate of 87% and minimizes residual solvents to <0.1%.

Purification and Enantiomeric Control

Solvent Extraction and Azeotropic Drying

Crude reaction mixtures are purified via sequential extractions with toluene and aqueous NaOH (30%) to remove water-soluble byproducts. Azeotropic distillation with toluene reduces water content to ≤0.15%, enhancing the stability of intermediates.

Chiral Resolution with L-(+)-Tartaric Acid

Enantiomeric purity is achieved by forming diastereomeric salts with L-(+)-tartaric acid. Dissolving the racemic free base in acetone-water (3:1) and adding L-(+)-tartaric acid at 55–60°C yields a precipitate with ≥98% enantiomeric excess after cooling.

Scalability and Industrial Considerations

Volume Efficiency and Throughput

The AlCl₃-mediated cyclization process demonstrates a volume efficiency of 5.68 L per kg of starting material, translating to 46.7 g of product per liter. Large-scale reactions (≥1 kg) maintain consistent yields of 94.9% when using optimized stoichiometric ratios.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
AlCl₃ Cyclization 94.9% 98% ee High volume efficiency
Nitrosation 87% 99% Mild conditions
N-Alkylation 85–90% 95% Compatibility with diverse substrates

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or azepine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted imidazole or azepine compounds.

Scientific Research Applications

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1445951-88-1
  • Molecular Formula : C₈H₁₄ClN₃
  • Molar Mass : 187.67 g/mol
  • Structure : Features a seven-membered azepine ring fused with an imidazole ring, substituted with a methyl group at position 2, and stabilized as a hydrochloride salt .

Key Properties :

  • Reactivity : The imidazole ring provides nitrogen-based reactivity, while the azepine scaffold offers conformational flexibility.
  • Safety Profile : Classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritant). Requires stringent handling (e.g., moisture control, inert gas storage) .

Structural and Functional Comparison with Similar Compounds

Mianserin Hydrochloride

  • Structure: (RS)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-α]azepine hydrochloride.
  • Key Differences: Ring System: Dibenzopyrazino-azepine (tetracyclic) vs. imidazo-azepine (bicyclic). Substituents: Mianserin lacks the imidazole ring but includes a pyrazine moiety.
  • Application: Clinically used as a tetracyclic antidepressant with noradrenergic and serotonergic activity .

B-HT 920 (5-Allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Dihydrochloride)

  • Structure: Thiazolo-azepine fused system with an allyl-amino substituent.
  • Key Differences :
    • Heteroatom : Thiazole (sulfur-containing) vs. imidazole (nitrogen-containing).
    • Pharmacology : B-HT 920 acts as an α₂-adrenergic and GABAB receptor agonist, demonstrating antitussive effects in guinea pigs .

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Dihydrochloride

  • Structure : Similar bicyclic core but as a dihydrochloride salt.
  • Key Differences: Salt Form: Dihydrochloride may enhance solubility compared to the monohydrochloride form.

[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride

  • Structure : Oxazepine (oxygen-containing seven-membered ring) with a methyl-amine substituent.
  • Key Differences :
    • Heteroatom : Oxygen in oxazepine vs. nitrogen in azepine.
    • Application : Used as a versatile intermediate in pharmaceutical synthesis (e.g., drug candidates) .

Comparative Analysis Table

Compound Molecular Formula Core Structure Key Substituents Primary Application
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine HCl C₈H₁₄ClN₃ Imidazo-azepine Methyl at position 2 Research intermediate (probable)
Mianserin HCl C₁₈H₂₀ClN₂ Dibenzopyrazino-azepine Pyrazine, methyl Antidepressant
B-HT 920 C₁₀H₁₈Cl₂N₄S Thiazolo-azepine Allyl-amino Antitussive agent
1,4-Oxazepine-6-methanamine dihydrochloride C₇H₁₈Cl₂N₂O Oxazepine Methyl-amine Pharmaceutical intermediate

Biological Activity

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride (CAS No. 1445951-88-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₁₄ClN₃
  • Molecular Weight: 187.67 g/mol
  • CAS Number: 1445951-88-1

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on related imidazo[4,5-d]azepines has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Imidazo[4,5-d]azepine AMCF-7 (Breast Cancer)3.18 ± 0.11Inhibition of NEK kinases
Imidazo[4,5-d]azepine BHeLa (Cervical Cancer)8.12 ± 0.43Induction of apoptosis
2-Methyl-1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepineTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Kinases: Similar compounds have been noted to inhibit NEK family kinases which are crucial in cell cycle regulation and cancer progression.
  • Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress.

Study on Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in MCF-7 and HeLa cells through specific inhibition pathways.

Key Findings:

  • Cell Viability Reduction: Significant reduction in cell viability was observed at concentrations as low as 3 µM.
  • Mechanistic Insights: Molecular docking studies suggested strong binding affinity to NEK kinases.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

Table 2: Pharmacokinetic Parameters

ParameterValue
Absorption RateTBD
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver (CYP enzymes)

Q & A

Q. What is the core structural and functional significance of 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride in medicinal chemistry?

The compound features a bicyclic imidazoazepine core with partial saturation, which mimics natural ceratamine alkaloids from marine sponges. This structure enables microtubule-stabilizing and antimitotic activities, critical for targeting cellular proliferation pathways . Its nitrogen-rich heterocyclic framework facilitates interactions with biological targets like Janus kinases (JAKs), making it a scaffold for developing kinase inhibitors .

Methodological Insight: Structural confirmation requires techniques such as NMR spectroscopy and X-ray crystallography. For purity assessment, use HPLC with UV detection (≥95% purity threshold) .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis involves multi-step routes starting from imidazole or azepine precursors. A common method includes:

  • Cyclization of substituted amines under acidic conditions (e.g., HCl catalysis).
  • Selective methylation at the 2-position using methyl iodide in dichloromethane .
  • Final hydrochloride salt formation via recrystallization from ethanol or acetonitrile .

Methodological Insight: Optimize reaction yields by controlling temperature (20–40°C) and pH (acidic, pH 3–4). Monitor intermediates via TLC and characterize products using mass spectrometry .

Q. What are the primary biological activities observed in preclinical studies?

The compound exhibits JAK inhibition (IC₅₀ values in the nanomolar range) and antiproliferative effects in cancer cell lines (e.g., Jurkat T-cells, HeLa). It disrupts JAK-STAT signaling, reducing inflammatory cytokine production .

Methodological Insight: Assess JAK inhibition using in vitro kinase assays (e.g., ADP-Glo™) and validate cellular activity via Western blotting for phosphorylated STAT proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve JAK inhibitory potency?

Key modifications include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances kinase binding affinity.
  • Saturation adjustment : Partial saturation of the azepine ring improves metabolic stability .
  • Salt form optimization : Hydrochloride salts improve solubility (>10 mg/mL in PBS) compared to free bases .

Methodological Insight: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate using in vitro selectivity panels against other kinases (e.g., EGFR, ABL1) .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from assay conditions (e.g., ATP concentration, cell passage number). To resolve:

  • Standardize assays using uniform ATP levels (1 mM).
  • Validate cell lines via STR profiling.
  • Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Insight: Use statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with ≥3 biological replicates .

Q. What experimental designs are recommended for evaluating therapeutic potential in autoimmune diseases?

  • In vivo models : Use collagen-induced arthritis (CIA) in mice, administering the compound orally (10–50 mg/kg/day).
  • Biomarker analysis : Measure serum IL-6 and TNF-α via ELISA .
  • Toxicity screening : Assess hepatic/renal function (ALT, BUN levels) and hematological parameters .

Methodological Insight: Apply pharmacokinetic profiling (Cmax, T½) in rodents to guide dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.